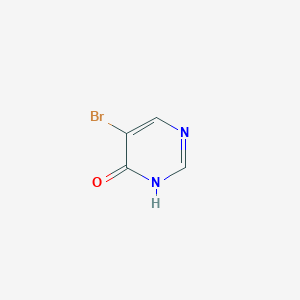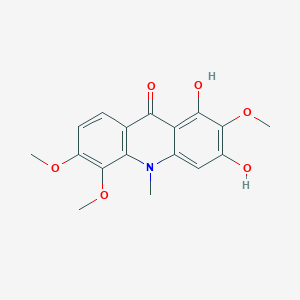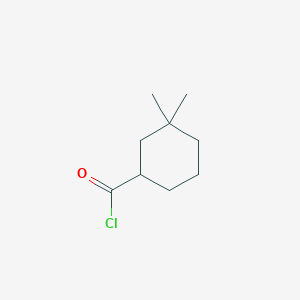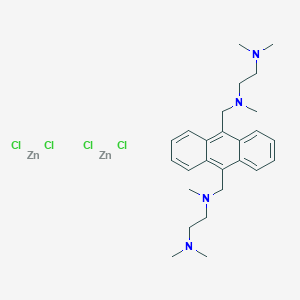
Tartrate acide de nicotine
Vue d'ensemble
Description
Nicotine hydrogen tartrate is a form of nicotine which is used in scientific research and in biological experiments. It is a type of nicotine salt which is formed when nicotine is combined with tartaric acid. It is a relatively stable form of nicotine and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Étalons de référence pharmaceutiques
Le tartrate acide de nicotine est utilisé comme étalon de référence dans les industries pharmaceutiques . Il est utilisé dans la production de divers produits pharmaceutiques et est essentiel pour garantir la qualité, la sécurité et l'efficacité des médicaments .
Agoniste des récepteurs de l'acétylcholine
Le this compound agit comme un agoniste des récepteurs de l'acétylcholine . Cela signifie qu'il peut se lier à ces récepteurs et les activer, ce qui peut avoir divers effets sur l'organisme, notamment une augmentation de la fréquence cardiaque et de la pression artérielle .
Imagerie du calcium intracellulaire
Ce composé a été utilisé en imagerie du calcium intracellulaire . Il s'agit d'une technique utilisée en neurosciences pour visualiser les signaux calciques dans les neurones, qui jouent un rôle crucial dans la fonction neuronale .
Détermination des alcaloïdes du tabac
Le this compound est utilisé pour la détermination des alcaloïdes totaux dans le tabac . Ceci est important pour comprendre la composition chimique des produits du tabac et leurs effets potentiels sur la santé .
Recherche in vivo
Le this compound est utilisé dans la recherche in vivo, en particulier dans les études relatives au dosage de la nicotine . Cette recherche peut fournir des informations précieuses sur les effets de la nicotine sur l'organisme et peut éclairer le développement de traitements pour la dépendance à la nicotine<a aria-label="4: Nicotine hydrogen tartrate is used in in vivo research, particularly in studies related to nicotine dosage4" data-citationid="160154aa-b8b5-1255-fd2e-9b528304ea84-35" h="ID=SERP,5015.1" href="https://link.springer.com/article/1
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Nicotine hydrogen tartrate involves the reaction of Nicotine with L-(+)-tartaric acid in the presence of a suitable solvent.", "Starting Materials": ["Nicotine", "L-(+)-tartaric acid", "Solvent (e.g. ethanol)"], "Reaction": [ "1. Dissolve Nicotine and L-(+)-tartaric acid in a suitable solvent.", "2. Heat the mixture to reflux for several hours.", "3. Allow the mixture to cool and filter the precipitated Nicotine hydrogen tartrate.", "4. Wash the precipitate with cold solvent and dry it under vacuum.", "5. Recrystallize the obtained Nicotine hydrogen tartrate from a suitable solvent to obtain a pure product." ] } | |
Numéro CAS |
65-31-6 |
Formule moléculaire |
C14H20N2O6 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
QLDPCHZQQIASHX-UHFFFAOYSA-N |
SMILES isomérique |
CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Apparence |
Assay:≥95%A crystalline solid |
Color/Form |
White plates |
melting_point |
89 °C 90 °C |
Autres numéros CAS |
65-31-6 |
Description physique |
WHITE FLAKES. |
Pictogrammes |
Acute Toxic; Environmental Hazard |
Solubilité |
All salts are soluble in water, alcohol, and ether /Nicotine salts/ Solubility in water: very good |
Synonymes |
(-)-nicotinehydrogentartrate; nicotine,tartrate(1:2); nicotineacidtartrate; nicotinehydrogentartrate; nikotinbitartrat; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-dihydroxybutane; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-d |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of nicotine hydrogen tartrate in the body?
A: Nicotine hydrogen tartrate primarily targets nicotinic acetylcholine receptors (nAChRs) in the nervous system. [, ]
Q2: How does the interaction with nAChRs lead to the physiological effects of nicotine?
A: Nicotine acts as an agonist at nAChRs, mimicking the action of the neurotransmitter acetylcholine. This binding leads to the opening of ion channels, allowing the flow of ions like sodium and calcium, ultimately leading to neuronal excitation. []
Q3: Are all nAChR subtypes equally affected by nicotine hydrogen tartrate?
A: No, different subtypes of nAChRs exhibit varying affinities for nicotine. Research suggests that α4β2 and α7 nAChRs are particularly sensitive to nicotine's effects. []
Q4: What are some of the downstream effects of nicotine hydrogen tartrate binding to nAChRs?
A4: Nicotine's interaction with nAChRs can lead to a wide range of effects, including:
- Increased dopamine release in the brain's reward pathway, contributing to its addictive properties. []
- Modulation of mood, attention, and arousal. []
- Activation of the sympathetic nervous system, leading to physiological changes like increased heart rate and blood pressure. []
Q5: What is the molecular formula and weight of nicotine hydrogen tartrate?
A5: The molecular formula of nicotine hydrogen tartrate is C10H14N2 · C4H6O6, and its molecular weight is 356.31 g/mol.
Q6: Are there any spectroscopic data available for characterizing nicotine hydrogen tartrate?
A6: While the provided research articles don't delve into detailed spectroscopic data, techniques like NMR and IR spectroscopy can be employed for structural characterization.
Q7: What is known about the stability of nicotine hydrogen tartrate under various storage conditions?
A: While specific stability data is limited in the provided research, nicotine hydrogen tartrate is known to be hygroscopic. Formulations typically employ strategies to enhance its stability, such as using appropriate packaging and excipients. []
Q8: Have any studies investigated the compatibility of nicotine hydrogen tartrate with various pharmaceutical excipients?
A: Yes, research has explored the use of various excipients to improve the performance of nicotine hydrogen tartrate formulations. For instance, polymers like hydroxypropyl methylcellulose (HPMC) have been used in buccal films to enhance drug release and bioadhesion. [, , ]
Q9: What are some of the challenges associated with delivering nicotine hydrogen tartrate effectively?
A: Nicotine undergoes significant first-pass metabolism when administered orally, limiting its bioavailability. This necessitates alternative routes of administration like transdermal, buccal, or nasal delivery. [, ]
Q10: What drug delivery strategies have been explored to overcome these challenges?
A10: Researchers have investigated various strategies, including:
- Buccal bioadhesive films: These films adhere to the mucosal lining in the mouth, providing sustained drug release and bypassing first-pass metabolism. [, ]
- Nasal formulations: Lyophilized nasal dosage forms have been studied to enhance drug absorption through the nasal mucosa. []
Q11: Are there any studies focusing on targeting nicotine hydrogen tartrate to specific brain regions?
A11: While the provided research primarily focuses on systemic delivery, targeted drug delivery to specific brain regions remains an active area of research in neuroscience.
Q12: How is nicotine hydrogen tartrate absorbed and distributed in the body?
A: Nicotine is readily absorbed from various sites, including the lungs, oral mucosa, and skin. It is rapidly distributed throughout the body, crossing the blood-brain barrier to reach the central nervous system. [, ]
Q13: What are the primary routes of nicotine metabolism and excretion?
A: Nicotine is primarily metabolized in the liver, with cotinine being a major metabolite. It is predominantly excreted in urine, with a small fraction excreted in feces. []
Q14: What is the relationship between plasma nicotine levels and its pharmacological effects?
A: A direct relationship exists between plasma nicotine concentrations and its effects. Higher plasma levels are associated with more pronounced pharmacological responses, including increased heart rate, blood pressure, and subjective effects. []
Q15: Have there been any studies evaluating the efficacy of nicotine hydrogen tartrate in reducing nicotine withdrawal symptoms?
A: Yes, studies have demonstrated that nicotine replacement therapy, including the use of nicotine hydrogen tartrate formulations, effectively alleviates withdrawal symptoms associated with smoking cessation. [, ]
Q16: What animal models have been employed to study the effects of nicotine hydrogen tartrate?
A: Rodent models, particularly rats, are commonly used to investigate nicotine addiction and withdrawal. Studies have employed various behavioral assays, including those assessing anxiety-like behavior, locomotor activity, and reward thresholds. [, ]
Q17: What are some of the known toxic effects of nicotine hydrogen tartrate?
A: Nicotine is a highly toxic substance, and even small doses can cause adverse effects, including nausea, vomiting, dizziness, and increased heart rate. Chronic exposure is associated with a range of health issues, including cardiovascular disease and respiratory problems. []
Q18: Are there any specific safety concerns regarding the use of nicotine hydrogen tartrate in smoking cessation therapies?
A: While nicotine replacement therapies are generally considered safe for short-term use, they are not without risks. Individuals with cardiovascular disease or other underlying health conditions should consult with a healthcare professional before using nicotine replacement products. []
Q19: What analytical methods are commonly used to quantify nicotine hydrogen tartrate in biological samples?
A: Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for quantifying nicotine and its metabolites in biological matrices like plasma and urine. []
Q20: What about the analytical methods for characterizing the release of nicotine hydrogen tartrate from various formulations?
A: In vitro dissolution testing using Franz diffusion cells is a standard method for evaluating drug release from formulations like transdermal patches and buccal films. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)


![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)

